molecular formula C16H24N2O6S B2827862 methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2176338-60-4

methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2827862
CAS No.: 2176338-60-4
M. Wt: 372.44
InChI Key: WXSWSEHYDXIPFS-UHFFFAOYSA-N
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Description

Methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique structure that includes a carbamate group, a sulfamoyl group, and a cyclopentyl ring, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate, resulting in the formation

Properties

IUPAC Name

methyl N-[4-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6S/c1-23-15(20)18-13-4-6-14(7-5-13)25(21,22)17-12-16(24-11-10-19)8-2-3-9-16/h4-7,17,19H,2-3,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSWSEHYDXIPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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